molecular formula C10H12O2 B14104619 Dec-2-en-4,6-diyne-1,8-diol

Dec-2-en-4,6-diyne-1,8-diol

Katalognummer: B14104619
Molekulargewicht: 164.20 g/mol
InChI-Schlüssel: QFBMIOGKDCDLDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dec-2-en-4,6-diyne-1,8-diol: is a polyacetylene compound characterized by the presence of both double and triple bonds along with hydroxyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Dec-2-en-4,6-diyne-1,8-diol typically involves the use of organic solvents and catalysts. One common method involves the reaction of appropriate alkyne precursors under controlled conditions. For instance, the compound can be synthesized by the reaction of 1,8-octadiyne with formaldehyde in the presence of a base such as potassium hydroxide . The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Dec-2-en-4,6-diyne-1,8-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: Dec-2-en-4,6-diyne-1,8-diol is used as a building block in organic synthesis.

Biology: The compound has shown potential in biological studies due to its cytotoxic properties. It has been investigated for its effects on various cancer cell lines, including leukemia and colon cancer .

Medicine: Research has indicated that this compound may have antiviral properties, particularly against hepatitis B virus (HBV). Its ability to inhibit viral replication makes it a candidate for further drug development .

Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its ability to undergo polymerization reactions makes it valuable in the creation of high-performance materials .

Wirkmechanismus

The mechanism of action of Dec-2-en-4,6-diyne-1,8-diol involves its interaction with cellular components. The compound can induce apoptosis (programmed cell death) in cancer cells by disrupting mitochondrial function and generating reactive oxygen species (ROS). Additionally, its antiviral activity is attributed to its ability to inhibit viral DNA replication by targeting specific viral enzymes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Dec-2-en-4,6-diyne-1,8-diol stands out due to its dual functionality (double and triple bonds) and the presence of hydroxyl groups. This unique structure allows for a wide range of chemical modifications and applications in various fields, making it a versatile compound for scientific research and industrial applications .

Eigenschaften

Molekularformel

C10H12O2

Molekulargewicht

164.20 g/mol

IUPAC-Name

dec-2-en-4,6-diyne-1,8-diol

InChI

InChI=1S/C10H12O2/c1-2-10(12)8-6-4-3-5-7-9-11/h5,7,10-12H,2,9H2,1H3

InChI-Schlüssel

QFBMIOGKDCDLDH-UHFFFAOYSA-N

Kanonische SMILES

CCC(C#CC#CC=CCO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.